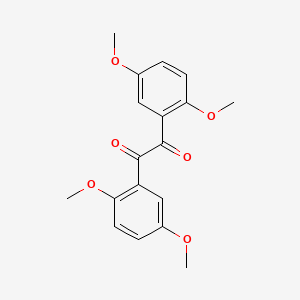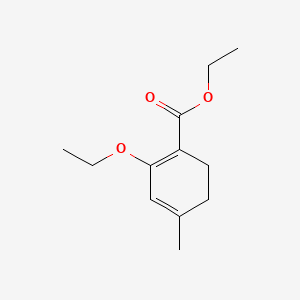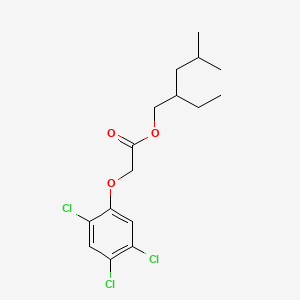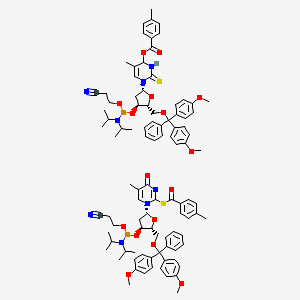![molecular formula C9H18N2 B13812344 2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane CAS No. 6711-36-0](/img/structure/B13812344.png)
2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is a bicyclic organic compound known for its strong nucleophilic and basic properties. It is commonly used in organic synthesis as a catalyst and reagent due to its unique structure and reactivity. This compound is also referred to as a caged tertiary diamine, which makes it a versatile tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) can be synthesized through the thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. The idealized conversion involves the reaction of ethanolamine to produce the desired compound along with ammonia and water as by-products .
Industrial Production Methods
Industrial production of this compound typically involves the use of zeolitic catalysts to facilitate the thermal reactions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other standard chemical purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound reacts readily with alkyl halides and other electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions typically produce alkylated products .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) involves its strong nucleophilic and basic properties. It acts as a nucleophilic catalyst, facilitating various chemical reactions by donating electron pairs to electrophiles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby increasing the reaction rate and yield .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is unique due to its strong nucleophilicity and basicity, which make it an effective catalyst and reagent in various chemical reactions. Its ability to stabilize transition states and intermediates sets it apart from other similar compounds .
Properties
CAS No. |
6711-36-0 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,5,7-trimethyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-7-6-11-8(2)4-10(7)5-9(11)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
SJERGFYNVUJKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CC(N1CC2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



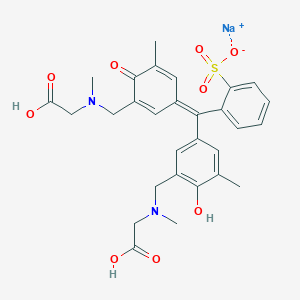
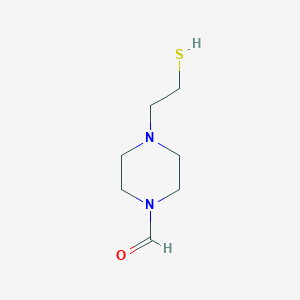
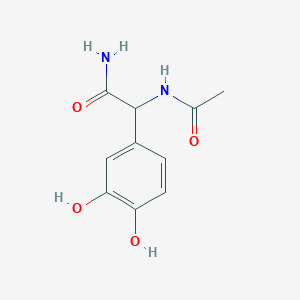
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
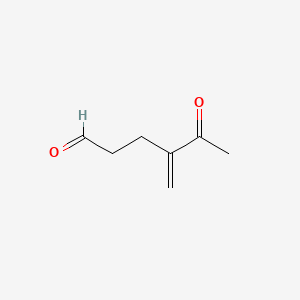
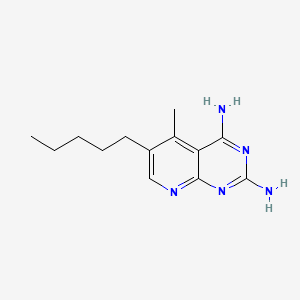
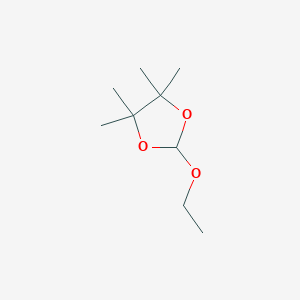
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
